3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide
Description
3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a quinolinyl group and two chlorine atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C18H10Cl2N2OS |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3,4-dichloro-N-quinolin-8-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-11-6-2-8-13-14(11)15(20)17(24-13)18(23)22-12-7-1-4-10-5-3-9-21-16(10)12/h1-9H,(H,22,23) |
InChI Key |
MOYBVQZSGVFUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Quinolinyl Substitution: The quinolinyl group can be introduced via nucleophilic substitution reactions, where quinoline derivatives react with the chlorinated benzothiophene intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinolinyl group may interact with nucleic acids or proteins, while the benzothiophene core can modulate enzyme activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide
- 3,4-dichloro-N-(quinolin-8-yl)benzamide
Uniqueness
3,4-dichloro-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both quinolinyl and benzothiophene moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
